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Compound of Interest

Compound Name:
N-(5-bromopyridin-2-yl)-4-

methylbenzenesulfonamide

Cat. No.: B374099 Get Quote

Important Notice: Comprehensive data regarding the specific off-target effects, mechanism of

action, and detailed experimental protocols for N-(5-bromopyridin-2-yl)-4-
methylbenzenesulfonamide are not readily available in the public domain. This compound

may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been

extensively characterized.

The information provided below is based on general principles of pharmacology and drug

discovery for related chemical classes, such as benzenesulfonamides and pyridine-containing

compounds, which are known to interact with various biological targets, including kinases.

Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a novel small molecule like N-(5-bromopyridin-
2-yl)-4-methylbenzenesulfonamide?

A1: While specific data is unavailable for this compound, molecules containing sulfonamide

and pyridine motifs can exhibit a range of off-target activities. Potential off-targets could

include:

Kinases: The pyrimidine core is a common scaffold for kinase inhibitors, and off-target kinase

inhibition is a frequent observation.[1] This can lead to unexpected effects on various

signaling pathways.
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Carbonic Anhydrases: Benzenesulfonamides are a well-known class of carbonic anhydrase

inhibitors.[2]

Other Enzymes and Receptors: Depending on the three-dimensional structure of the

compound, it could interact with a variety of other proteins.

Q2: How can I investigate the potential off-target effects of this compound in my experiments?

A2: A systematic approach to identifying off-target effects is crucial. This typically involves a

tiered screening strategy:

Broad Kinase Profiling: Screen the compound against a large panel of recombinant kinases

at a fixed concentration (e.g., 1 or 10 µM) to identify potential kinase off-targets.[3]

Dose-Response Studies: For any "hits" from the initial screen, perform dose-response

experiments to determine potency (e.g., IC50 or Ki values).

Cell-Based Assays: Use cell lines that are sensitive to the inhibition of identified off-target

kinases to confirm cellular activity.

Safety Pharmacology Studies: In later stages of drug development, a core battery of safety

pharmacology studies is conducted to assess effects on the central nervous, cardiovascular,

and respiratory systems.[4][5]
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Observed Issue Potential Cause Recommended Action

Unexpected cell phenotype or

toxicity.

The compound may be hitting

an unknown off-target that is

critical for cell viability or

function.

Perform a broad liability screen

(e.g., against a panel of

common off-target proteins).

Lower the compound

concentration to see if the

effect is dose-dependent.

Inconsistent results between

different cell lines.

Cell lines can have different

expression profiles of on- and

off-target proteins.

Characterize the expression

levels of the intended target

and any identified off-targets in

the cell lines being used.

Discrepancy between

biochemical and cellular

activity.

Poor cell permeability, active

efflux by transporters, or rapid

metabolism of the compound

can lead to lower than

expected cellular potency.

Conduct cell permeability

assays (e.g., PAMPA) and

assess compound stability in

cell culture media and

microsomes.

Experimental Protocols
While specific protocols for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide are not

available, here are general methodologies for key experiments.

Protocol 1: Kinase Profiling (General Workflow)
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent

(e.g., DMSO).

Kinase Panel Selection: Choose a diverse panel of recombinant kinases representing

different branches of the kinome.

Assay Format: Utilize a suitable assay format, such as a radiometric assay (e.g., 33P-ATP

filter binding) or a fluorescence-based assay.

Initial Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the

kinase panel.
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IC50 Determination: For kinases showing significant inhibition (e.g., >50%) in the initial

screen, perform a dose-response curve to determine the IC50 value. This involves a serial

dilution of the compound.

Data Analysis: Plot the percent inhibition versus the log of the compound concentration and

fit the data to a four-parameter logistic equation to calculate the IC50.

Protocol 2: hERG Channel Patch-Clamp Assay
(Cardiovascular Safety)
As a critical component of cardiovascular safety assessment, the hERG assay evaluates the

potential for a compound to block the hERG potassium channel, which can lead to QT interval

prolongation and torsades de pointes.

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

Electrophysiology: Perform whole-cell patch-clamp recordings.

Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

Compound Application: Perfuse the cells with increasing concentrations of the test

compound.

Data Acquisition and Analysis: Measure the peak tail current at each concentration and

calculate the percent inhibition. Determine the IC50 value by fitting the concentration-

response data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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